molecular formula C22H20N4OS B11176027 (1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11176027
M. Wt: 388.5 g/mol
InChI Key: UQXSEUBIGQBYLP-UHFFFAOYSA-N
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Description

(1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothiazole moiety with a pyrroloquinoline core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 1,3-benzothiazole-2-amine with a suitable hydrazine derivative, followed by cyclization and functional group modifications to introduce the pyrroloquinoline core and the tetramethyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems and can be used in the development of new synthetic methodologies .

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications .

Medicine

In medicine, the compound’s pharmacological properties are investigated. It may interact with specific biological targets, such as enzymes or receptors, leading to potential therapeutic effects. Research in this area aims to develop new treatments for various diseases .

Industry

In industry, the compound can be used as a precursor for the synthesis of advanced materials, such as organic semiconductors or fluorescent dyes. Its unique structure allows for the development of materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of (1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, modulate receptor function, or intercalate into DNA, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H20N4OS

Molecular Weight

388.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yldiazenyl)-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol

InChI

InChI=1S/C22H20N4OS/c1-12-9-14-13(2)11-22(3,4)26-19(14)15(10-12)18(20(26)27)24-25-21-23-16-7-5-6-8-17(16)28-21/h5-11,27H,1-4H3

InChI Key

UQXSEUBIGQBYLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC4=NC5=CC=CC=C5S4)O)(C)C)C

Origin of Product

United States

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